2-(1-Methanesulfonyl-piperidin-4-yl)-ethylamine hydrochloride
CAS No.: 1158209-14-3
Cat. No.: VC8052463
Molecular Formula: C8H19ClN2O2S
Molecular Weight: 242.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1158209-14-3 |
---|---|
Molecular Formula | C8H19ClN2O2S |
Molecular Weight | 242.77 g/mol |
IUPAC Name | 2-(1-methylsulfonylpiperidin-4-yl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)10-6-3-8(2-5-9)4-7-10;/h8H,2-7,9H2,1H3;1H |
Standard InChI Key | ZRYPMESIEWQDFA-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)N1CCC(CC1)CCN.Cl |
Canonical SMILES | CS(=O)(=O)N1CCC(CC1)CCN.Cl |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound consists of a six-membered piperidine ring substituted with a methanesulfonyl group (-SO2CH3) at the nitrogen atom (1-position) and a 2-aminoethyl group (-CH2CH2NH2) at the 4-position. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations. The molecular formula is C8H18N2O2S·HCl, with a molecular weight of 242.76 g/mol.
Synthesis and Optimization
Grignard Reagent-Mediated Alkylation
A method adapted from sulfonylated piperidine syntheses involves:
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Sulfonylation of Piperidine: Reacting piperidine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield 1-methanesulfonyl-piperidine .
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Ethylamine Side Chain Introduction:
Coupling Reactions
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar solvents (water, methanol, DMF) due to the hydrochloride salt; limited solubility in non-polar solvents (logP ≈ -1.2) .
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Stability: Stable under ambient conditions but hygroscopic; recommended storage at 2–8°C under nitrogen .
Spectroscopic Data
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1H NMR (400 MHz, D2O): δ 3.45–3.37 (m, 1H, piperidine-H), 2.98 (s, 3H, SO2CH3), 2.64 (t, 2H, CH2NH2), 2.25–2.21 (m, 2H, piperidine-CH2), 1.93–1.65 (m, 4H, piperidine-CH2) .
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IR (KBr): 3340 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (S=O asym), 1145 cm⁻¹ (S=O sym) .
Pharmacological and Industrial Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Kinase Inhibitors: Structural analogs are used in oncology (e.g., targeting PI3K/mTOR pathways) .
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Antihistamines: Piperidine derivatives are common in allergy medications (e.g., loratadine analogs) .
Chemical Biology Probes
Functionalization of the ethylamine group enables conjugation with fluorescent tags or biotin for target engagement studies .
Future Directions
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